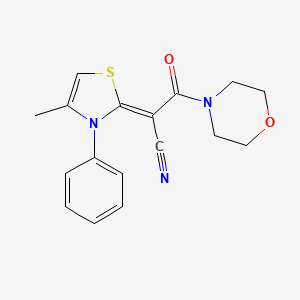
(2Z)-2-(4-methyl-3-phenyl-1,3-thiazol-2(3H)-ylidene)-3-(morpholin-4-yl)-3-oxopropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(2Z)-2-(4-methyl-3-phenyl-1,3-thiazol-2(3H)-ylidene)-3-(morpholin-4-yl)-3-oxopropanenitrile is a useful research compound. Its molecular formula is C17H17N3O2S and its molecular weight is 327.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(2Z)-2-(4-methyl-3-phenyl-1,3-thiazol-2(3H)-ylidene)-3-(morpholin-4-yl)-3-oxopropanenitrile, also known as KT-5720, is a small organic molecule that has garnered attention for its potential pharmacological applications. This compound features a thiazole and a morpholine ring, which are known for their diverse biological activities.
Chemical Structure and Properties
The structural formula of KT-5720 includes:
- Thiazole Ring : A five-membered heterocyclic structure containing sulfur and nitrogen.
- Morpholine Ring : A six-membered ring that contains both nitrogen and oxygen.
- 3-Oxopropanenitrile Moiety : This component includes a ketone and a nitrile functional group, suggesting potential reactivity patterns.
Biological Activity
Research indicates that KT-5720 exhibits various pharmacological activities , including:
- Anticancer Activity :
-
Enzyme Inhibition :
- KT-5720 has been studied for its ability to inhibit specific enzymes involved in cancer progression. Its binding affinity with these targets can be modeled using molecular docking simulations, providing insights into its mechanism of action .
-
Predictive Models :
- The biological activity spectrum of KT-5720 can be estimated using predictive models like PASS (Prediction of Activity Spectra for Substances), which suggests potential therapeutic applications based on its molecular structure .
Case Studies and Research Findings
Several studies have focused on the biological activity of KT-5720:
Table 1: Summary of Biological Activities
| Study | Cell Line | IC50 Value (μM) | Activity Observed |
|---|---|---|---|
| Study 1 | MDA-MB-231 | 0.5 | Antiproliferative |
| Study 2 | HeLa | 1.0 | Anticancer |
| Study 3 | A2780 | 3.5 | Cytotoxicity |
Detailed Findings:
- Antiproliferative Effects : In a study evaluating various compounds for their antiproliferative activities, KT-5720 exhibited significant cytotoxicity against multiple human cancer cell lines, indicating its potential as an anticancer agent.
- Molecular Docking Studies : Molecular docking simulations have demonstrated that KT-5720 interacts effectively with active sites on target enzymes, suggesting a mechanism for its anticancer activity.
Eigenschaften
IUPAC Name |
(2Z)-2-(4-methyl-3-phenyl-1,3-thiazol-2-ylidene)-3-morpholin-4-yl-3-oxopropanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-13-12-23-17(20(13)14-5-3-2-4-6-14)15(11-18)16(21)19-7-9-22-10-8-19/h2-6,12H,7-10H2,1H3/b17-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYDWHPONYEFOD-ICFOKQHNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C(C#N)C(=O)N2CCOCC2)N1C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CS/C(=C(/C#N)\C(=O)N2CCOCC2)/N1C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














